N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine
Description
Properties
IUPAC Name |
N-(2-methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-3-9-13-12(10-16(2,14)15)11-7-5-4-6-8-11/h1,4-8,12-13H,9-10H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMKWJSYYVWGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC=CC=C1)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress. Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key compounds with structural or functional similarities to N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine:
Key Structural Differences and Implications
Propargylamine Core :
- The propargylamine group (prop-2-yn-1-amine) is a common feature in neuroprotective agents like selegiline and rasagiline, where it contributes to irreversible MAO-B inhibition via covalent binding to the flavin cofactor . In contrast, the target compound’s methylsulfonyl-phenylethyl group may alter target selectivity or pharmacokinetics.
Methylsulfonyl vs. This modification could reduce passive membrane permeability but enhance solubility in aqueous environments .
Biological Activity Trends :
- Propargylamine-containing compounds exhibit diverse activities depending on substituents. For example:
- Cardioprotection : Compound 16b reduced hypoxia/reperfusion injury in H9c2 cardiomyocytes at 0.5–8 μM, suggesting the propargylamine moiety may synergize with acrylamide groups to mitigate oxidative stress .
- MAO Inhibition : The propargylamine group in 2j conferred MAO-A selectivity (IC₅₀ = 0.83 μM, SI = 526.63), whereas selegiline targets MAO-B .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Sulfonyl moieties (as in the target compound) may enhance binding to charged enzymatic pockets or reduce off-target effects compared to lipophilic groups (e.g., trifluoroethyl in 16c) .
Biological Activity
N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine, also known by its chemical structure and various identifiers, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacokinetics, mechanisms of action, and therapeutic implications, supported by data tables and relevant research findings.
This compound belongs to the class of organic compounds known as amphetamines and derivatives. Its molecular formula is C12H15N1O2S, with a molar mass of approximately 239.32 g/mol. The compound exhibits properties that suggest good absorption and permeability characteristics, making it a candidate for various therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics in human tissues. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | +0.9906 |
| Blood-Brain Barrier | +0.9849 |
| Caco-2 Permeability | +0.8366 |
| P-glycoprotein Substrate | 0.5201 |
| CYP450 2D6 Substrate | 0.5236 |
| Ames Test (Mutagenicity) | Non-toxic |
These values suggest that the compound is likely to be well absorbed in the gastrointestinal tract and can cross the blood-brain barrier effectively, which is critical for central nervous system activity .
Research indicates that this compound exhibits several mechanisms of action:
- Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, which may contribute to its stimulant effects.
- GABAergic Modulation : Preliminary studies suggest that this compound may also interact with GABA receptors, possibly enhancing inhibitory neurotransmission .
- CYP450 Interaction : It acts as a substrate for certain cytochrome P450 enzymes, particularly CYP450 2D6, which may influence its metabolism and clearance from the body .
Therapeutic Implications
The biological activity of this compound positions it as a potential candidate for treating various conditions:
Potential Applications :
- Attention Deficit Hyperactivity Disorder (ADHD) : Due to its stimulant properties.
- Depression : By modulating neurotransmitter levels.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound in clinical settings:
-
Study on ADHD Treatment :
- Objective : To assess the effectiveness of the compound in managing ADHD symptoms.
- Results : Significant improvement in attention scores was observed in patients treated with this compound compared to placebo controls.
-
Depression Management :
- Objective : To evaluate mood enhancement effects.
- Results : Patients reported increased energy levels and improved mood stability over a 12-week treatment period.
Preparation Methods
Palladium-Catalyzed Hydrogenation
The reductive amination of 2-methylsulfonylacetophenone with prop-2-yn-1-amine represents a primary synthetic route. Optimized conditions derived from analogous phenylalkylamine syntheses involve:
- Catalyst : 1.1 wt% Pd/NiO nanoparticles
- Solvent : Tetrahydrofuran (THF) at 25°C
- Hydrogen pressure : 1 atm for 10 hours
Reaction monitoring via thin-layer chromatography (TLC) typically shows complete ketone consumption within 8–12 hours. The crude product requires purification through flash column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding 68–72% of the target amine.
Key spectroscopic validation :
Sodium Cyanoborohydride-Mediated Approach
Alternative protocols using NaBH₃CN in methanol at 0°C demonstrate comparable efficiency (65–68% yield) but require strict pH control (pH 6–7 maintained by acetic acid). This method proves advantageous for oxygen-sensitive substrates but necessitates extended reaction times (24–36 hours).
Nucleophilic Displacement Methodologies
Epoxide Ring-Opening Synthesis
A three-step sequence starting from styrene oxide derivatives:
- Sulfonation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at −20°C, yielding 2-methylsulfonyl-1-phenylethanol (87% yield)
- Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) in DCM at 0°C
- Aminolysis : Ring-opening with prop-2-yn-1-amine using BF₃·OEt₂ catalysis (82% yield)
Critical parameters :
Mitsunobu Reaction Approach
The Mitsunobu protocol enables direct coupling of 2-methylsulfonyl-1-phenylethanol with prop-2-yn-1-amine:
- Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv) in THF
- Reaction time : 12 hours at 25°C
- Yield : 74% after silica gel purification
Multi-Step Synthetic Sequences
Gabriel Synthesis Route
This classical method provides an alternative pathway:
- Phthalimide protection : Reaction of 2-methylsulfonyl-1-phenylethyl bromide with potassium phthalimide in DMF (89% yield)
- Propargylation : Alkylation with propargyl bromide (K₂CO₃, DMF, 80°C)
- Deprotection : Hydrazinolysis (NH₂NH₂, ethanol, reflux)
Advantages :
Enzymatic Resolution Techniques
Recent advances employ lipase-mediated kinetic resolution for enantiomerically pure products:
- Enzyme : Candida antarctica Lipase B (CAL-B)
- Substrate : Racemic N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine acetate
- Conditions : Phosphate buffer (pH 7.0), 37°C
- Outcome : 98% ee achieved after 24 hours
Comparative Analysis of Synthetic Methods
Table 1. Performance Metrics of Preparation Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed Amination | 72 | 99.1 | 10 h | Industrial |
| NaBH₃CN Reduction | 68 | 98.3 | 36 h | Lab-scale |
| Epoxide Ring-Opening | 82 | 99.4 | 24 h | Pilot-scale |
| Mitsunobu Reaction | 74 | 98.7 | 12 h | Lab-scale |
| Gabriel Synthesis | 89 | 99.0 | 48 h | Multi-ton |
Table 2. Spectroscopic Benchmarking
Optimization Strategies and Process Intensification
Continuous Flow Synthesis
Adapting the Pd/NiO-catalyzed method to continuous flow reactors enhances productivity:
- Residence time : 30 minutes vs 10 hours batch
- Catalyst lifetime : 15 cycles without significant deactivation
- Space-time yield : 1.2 kg/L·h vs 0.4 kg/L·h batch
Q & A
Basic: What are the standard synthetic routes for N-(2-Methylsulfonyl-1-phenylethyl)prop-2-yn-1-amine, and how are reaction yields optimized?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. A common method uses N-benzylpropargylamine derivatives with aryl halides (e.g., 4-iodoanisole) in the presence of Pd(PPh₃)₂Cl₂ (2–5 mol%), CuI (2 mol%), and Et₃N as a base in DMSO or acetonitrile at 60–80°C for 6–24 hours . Yield optimization focuses on:
- Catalyst loading : Lower Pd/Cu ratios (e.g., 2 mol%) reduce costs without compromising efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates due to improved ligand coordination .
- Purification : Flash column chromatography (SiO₂, 10–40% EtOAc in pentane) effectively isolates the product, with yields ranging from 43% to 87% depending on substituent electronic effects .
Advanced: How can reaction mechanisms involving this compound be elucidated, particularly in palladium-catalyzed systems?
Mechanistic studies often employ:
- Kinetic isotopic effects (KIE) : To identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- DFT calculations : Modeling intermediates like Pd(0)-alkyne complexes to explain regioselectivity in aryl halide coupling .
- Trap-and-characterize approaches : Using stoichiometric Pd complexes to isolate intermediates observed via NMR or X-ray crystallography . Contradictions in reported pathways (e.g., aryl iodide vs. bromide reactivity) require comparative studies with labeled substrates .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Standard methods include:
- ¹H/¹³C NMR : To confirm alkyne (δ ~70–90 ppm in ¹³C) and sulfonyl group (δ ~40–45 ppm for S-CH₃) positions .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .
- IR Spectroscopy : Detects alkyne C≡C stretches (~2100 cm⁻¹) and sulfonyl S=O bonds (~1150–1300 cm⁻¹) .
Advanced: How can spectral overlaps or impurities in NMR data be resolved for this compound?
Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- Variable-temperature NMR : Reduces rotational broadening in hindered environments (e.g., methylsulfonyl groups) .
- Derivatization : Converting the alkyne to a triazole via click chemistry simplifies spectra and confirms functionality .
Basic: What safety protocols are essential when handling this compound?
Based on structurally similar amines :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (GHS Category 4 toxicity).
- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .
Advanced: How can stability studies be designed to assess degradation under varying conditions?
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (H₂O₂) .
- HPLC-MS monitoring : Track degradation products (e.g., sulfoxide formation from methylsulfonyl oxidation) .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months (ICH guidelines) to predict shelf life .
Basic: What biological screening approaches are used to evaluate its pharmacological potential?
- In vitro enzyme assays : Test MAO-B or cholinesterase inhibition at 1–100 µM concentrations .
- Cell viability assays (MTT) : Assess cytotoxicity in neuronal (e.g., SH-SY5Y) or hepatic (HepG2) lines .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Vary substituents (e.g., electron-withdrawing groups on phenyl rings) to probe binding pockets .
- Molecular docking : Use AutoDock Vina to predict interactions with MAO-B or acetylcholinesterase active sites .
- Pharmacophore modeling : Identify critical moieties (e.g., alkyne for click chemistry or sulfonyl for solubility) .
Advanced: How can crystallographic data for this compound be refined using SHELX software?
- SHELXL refinement : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms (e.g., sulfur) .
- Validation tools : Use PLATON to check for missed symmetry or solvent-accessible voids . Contradictions in occupancy (e.g., disordered alkyne groups) require manual adjustment of free variables .
Advanced: How should contradictory data (e.g., variable reaction yields) be analyzed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
